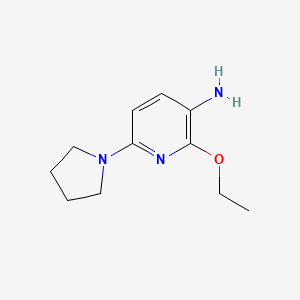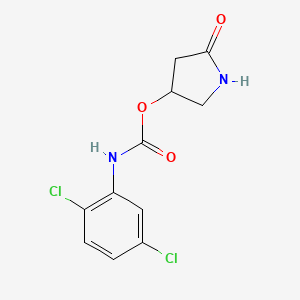![molecular formula C19H17NO8 B12879186 7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid CAS No. 10088-99-0](/img/structure/B12879186.png)
7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinoline ketones, while reduction of the quinoline ring may produce dihydroquinoline derivatives with varying degrees of saturation.
Scientific Research Applications
7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolones
- 7,2’,4’-Trihydroxy-5-methoxy-3-arylcoumarin
Uniqueness
What sets 7-Butyl-3,4,9-trihydroxy-8-methoxy-5,10-dioxo-5,10-dihydrobenzo[g]quinoline-2-carboxylic acid apart is its specific combination of functional groups and its unique structural configuration
Properties
CAS No. |
10088-99-0 |
|---|---|
Molecular Formula |
C19H17NO8 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
7-butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1H-benzo[g]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C19H17NO8/c1-3-4-5-7-6-8-9(16(24)18(7)28-2)14(22)11-10(13(8)21)15(23)17(25)12(20-11)19(26)27/h6,24-25H,3-5H2,1-2H3,(H,20,23)(H,26,27) |
InChI Key |
CUHZLAUIDJFSII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=C(N3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


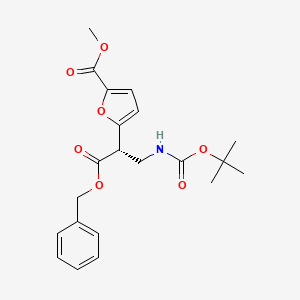
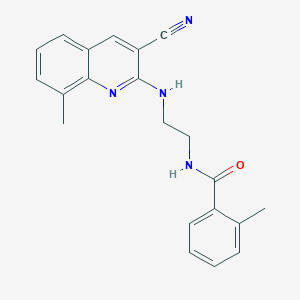
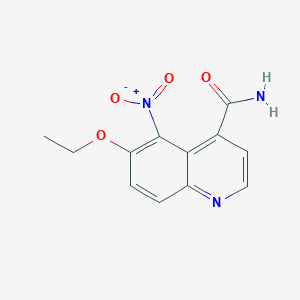
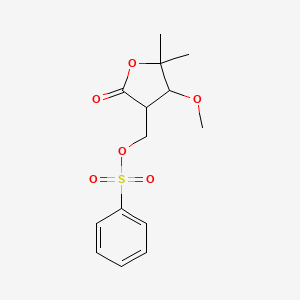

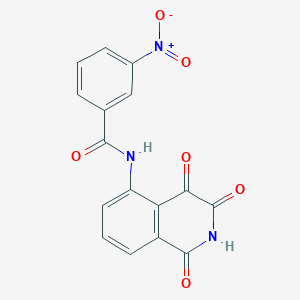
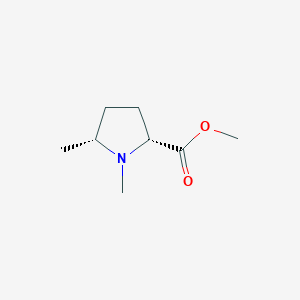
![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)
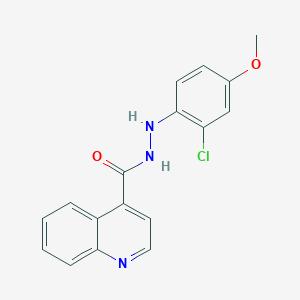
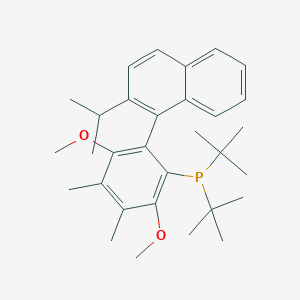
![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12879178.png)
